Cas no 1260390-73-5 (2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol)
![2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol structure](https://ja.kuujia.com/scimg/cas/1260390-73-5x500.png)
2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol
- 1260390-73-5
- SCHEMBL8219558
- [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
- EN300-844632
-
- インチ: InChI=1S/C11H13N3O/c15-6-8-3-4-12-11-10(8)13-9(14-11)5-7-1-2-7/h3-4,7,15H,1-2,5-6H2,(H,12,13,14)
- InChIKey: WCWXYTKGOFGUDC-UHFFFAOYSA-N
- SMILES: C1CC1CC2=NC3=NC=CC(=C3N2)CO
計算された属性
- 精确分子量: 203.105862047g/mol
- 同位素质量: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- XLogP3: 1.3
2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844632-1.0g |
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol |
1260390-73-5 | 95.0% | 1.0g |
$1256.0 | 2025-03-21 | |
Enamine | EN300-844632-10.0g |
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol |
1260390-73-5 | 95.0% | 10.0g |
$5405.0 | 2025-03-21 | |
Enamine | EN300-844632-0.25g |
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol |
1260390-73-5 | 95.0% | 0.25g |
$1156.0 | 2025-03-21 | |
Enamine | EN300-844632-0.1g |
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol |
1260390-73-5 | 95.0% | 0.1g |
$1106.0 | 2025-03-21 | |
Enamine | EN300-844632-5.0g |
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol |
1260390-73-5 | 95.0% | 5.0g |
$3645.0 | 2025-03-21 | |
Enamine | EN300-844632-0.5g |
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol |
1260390-73-5 | 95.0% | 0.5g |
$1207.0 | 2025-03-21 | |
Enamine | EN300-844632-0.05g |
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol |
1260390-73-5 | 95.0% | 0.05g |
$1056.0 | 2025-03-21 | |
Enamine | EN300-844632-2.5g |
[2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol |
1260390-73-5 | 95.0% | 2.5g |
$2464.0 | 2025-03-21 |
2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanolに関する追加情報
Recent Advances in the Study of 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol (CAS: 1260390-73-5)
The compound 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol (CAS: 1260390-73-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its imidazopyridine core, has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and biological activities. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that employs palladium-catalyzed cross-coupling reactions to achieve higher efficiency and scalability. This advancement is critical for facilitating large-scale production and further pharmacological evaluation of the compound. Additionally, computational modeling studies have provided insights into the compound's molecular interactions, suggesting its potential as a modulator of specific biological targets.
Pharmacological investigations have revealed that 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol exhibits promising activity against a range of disease targets. In vitro studies have demonstrated its efficacy as an inhibitor of certain kinase enzymes, which are implicated in cancer and inflammatory diseases. For instance, a recent study published in Bioorganic & Medicinal Chemistry Letters reported that the compound showed selective inhibition of JAK3 kinase, a key player in autoimmune disorders. These findings underscore the compound's potential as a lead candidate for the development of novel therapeutics.
Further research has explored the compound's pharmacokinetic and safety profiles. Preclinical studies conducted in animal models have indicated favorable absorption and distribution properties, with minimal off-target effects. However, challenges such as metabolic stability and oral bioavailability remain areas of active investigation. A 2024 study in Drug Metabolism and Disposition highlighted the need for structural modifications to enhance the compound's metabolic resistance, which could improve its clinical viability.
In conclusion, 2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol (CAS: 1260390-73-5) represents a promising scaffold in medicinal chemistry, with demonstrated biological activity and potential for therapeutic application. Ongoing research efforts are focused on optimizing its synthetic routes, elucidating its mechanism of action, and addressing pharmacokinetic challenges. The compound's unique structural features and pharmacological properties make it a valuable subject for future studies in drug discovery and development.
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